tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-piperidin-4-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-9-11-8-17-19(13(11)10-18)12-4-6-16-7-5-12/h8,12,16H,4-7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBLVYYREZFLFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a hydrazine moiety can react with a diketone to form the pyrazole ring.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the intermediate formed in the previous step.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Its structural features make it a candidate for screening in various bioassays to identify potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the piperidine ring and the pyrazole core suggests potential interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring and pyrazole core can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences:
Key Structural Differences and Implications
Piperidine vs.
Carboxylate Functionality :
- The tert-butyl carboxylate group is conserved across most analogues, suggesting its critical role in stabilizing the scaffold and modulating pharmacokinetics .
Biological Activity: CID16020046 () demonstrates specific antagonism toward GPR55, highlighting the impact of aromatic substituents (e.g., 3-hydroxyphenyl) on target selectivity . Amino-substituted analogues () are often used as intermediates for further functionalization, such as covalent kinase inhibitors .
Biological Activity
Tert-butyl 1-(piperidin-4-yl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is a complex organic compound with the molecular formula C15H24N4O2. This compound features a pyrrolo[3,4-c]pyrazole core structure, known for its diverse biological activities. The presence of the tert-butyl group and piperidine moiety enhances its properties and potential applications in medicinal chemistry.
Biological Activity
The biological activity of this compound primarily revolves around its role as a protein kinase inhibitor . It has shown selectivity towards protein kinase C (PKC) isoforms, which are critical in various cellular processes such as cell growth and differentiation. The modulation of kinase activity indicates potential therapeutic applications in cancer treatment and other diseases where kinase signaling is disrupted.
While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that the piperidine moiety may influence its interaction with target proteins. Pyrrolo[3,4-c]pyrazole derivatives generally exhibit significant inhibitory effects on various kinases involved in tumorigenesis and inflammation .
Structure-Activity Relationships (SAR)
A detailed understanding of the structure-activity relationships (SAR) of similar compounds can provide insights into the potential efficacy of this compound. The following table summarizes related compounds and their key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate | C10H15N3O2 | Lacks piperidine; different biological profile |
| Tert-butyl 3-amino-pyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate | C11H16N4O2 | Amino group alters reactivity and activity |
| Tert-butyl 1-(piperidin-2-yl)-pyrrolo[3,4-c]pyrazole | C14H22N4O2 | Variation in piperidine substitution |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrrolo[3,4-c]pyrazole derivatives in antitumor activities. For instance:
- Antitumor Activity : Research indicates that certain pyrazole derivatives demonstrate significant inhibitory activity against key targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These targets are crucial in various cancers. The incorporation of different substituents can enhance or diminish activity against these targets .
- Synergistic Effects : In vitro studies have shown that combining pyrazoles with conventional chemotherapy agents like doxorubicin can yield synergistic effects in breast cancer cell lines MCF-7 and MDA-MB-231. This suggests that this compound may also benefit from similar combinatory approaches in therapeutic settings .
Q & A
Q. Key Considerations :
- Solvent selection (DMF, THF) and reaction temperature (80–120°C) impact yield.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How can computational methods optimize the synthetic route for this compound?
Answer:
Advanced approaches integrate quantum chemical calculations (e.g., DFT) and reaction path searches to:
- Predict intermediates : Identify low-energy transition states for cyclocondensation steps .
- Optimize regioselectivity : Analyze electronic effects (e.g., Fukui indices) to avoid byproducts in heterocycle formation .
- Screen conditions : Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts, solvents, and temperatures .
Case Study :
ICReDD’s workflow combines computational predictions with high-throughput experimentation to reduce trial-and-error, achieving >80% yield in similar pyrrolo-pyrazole syntheses .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Core techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc-protected amines (~1250 cm⁻¹) .
Validation : Cross-check melting points and chromatographic retention times against literature .
Advanced: How can researchers address conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
Answer:
Contradictions often arise from:
Q. Resolution Strategies :
- Variable-temperature NMR : Probe temperature-dependent conformational changes.
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR to validate assignments .
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolve absolute configuration and hydrogen-bonding networks .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility :
- Stability :
Q. Experimental Tips :
- Use stabilizers (BHT) in storage solutions to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for biological applications?
Answer:
SAR strategies include:
- Core Modifications :
- Piperidine Substitutions :
Q. Biological Assays :
- In vitro screens : Kinase inhibition assays (e.g., EGFR, Aurora A) with IC₅₀ determination .
- ADME Profiling : Microsomal stability assays (human liver microsomes) and CYP450 inhibition studies .
Basic: What safety precautions are critical when handling this compound?
Answer:
Q. First Aid :
- Skin contact: Wash with soap/water for 15 minutes .
- Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs .
Advanced: How can kinetic studies improve the scalability of this compound’s synthesis?
Answer:
- Rate-Limiting Step Analysis : Use in situ IR or HPLC to identify bottlenecks (e.g., slow cyclocondensation) .
- Catalyst Optimization : Screen Pd catalysts (e.g., XPhos Pd G3) for faster coupling reactions .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., Boc deprotection) .
Q. Scalability Metrics :
- Space-time yield (g/L·h) and E-factor (waste/product ratio) guide process sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
